(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3S2/c1-4-24(5-2)29(26,27)14-8-6-12(7-9-14)18(25)22-19-23(3)17-15(21)10-13(20)11-16(17)28-19/h6-11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFYKBRMBFTVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a benzo[d]thiazole moiety and a sulfamoyl group, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.28 g/mol. The presence of dichloro groups at the 4 and 6 positions on the benzo[d]thiazole ring is significant as it may enhance the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆Cl₂N₄O₂S |
| Molecular Weight | 395.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the thiazole ring through reactions involving appropriate anilines and thioamides under acidic conditions, followed by coupling with a diethylsulfamoyl derivative.
Antimicrobial Activity
Thiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can inhibit bacterial growth by interfering with essential metabolic pathways.
Anticancer Potential
Research has demonstrated that thiazole derivatives can act as potential anticancer agents. The specific arrangement of functional groups in this compound suggests it may interact with cellular targets involved in cancer proliferation and survival.
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to key enzymes involved in cancer metabolism. For instance, docking simulations against dihydrofolate reductase (DHFR) revealed promising interactions, suggesting that this compound could serve as a competitive inhibitor.
Table 2: Molecular Docking Results
| Enzyme | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Dihydrofolate Reductase | -9.0 | Hydrogen bonds with Asp 21 and Ser 59 |
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The presence of the sulfamoyl group may facilitate interactions with enzymes critical for cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The benzo[d]thiazole core of the target compound distinguishes it from triazole-thiones (e.g., compounds [7–9] in ) and thiadiazole derivatives (e.g., compound 6 in ). Key differences include:
- Electronic Effects : The benzo[d]thiazole’s sulfur atom contributes to resonance stabilization, whereas triazoles () exhibit tautomerism between thione and thiol forms, altering reactivity .
Functional Group Analysis
- Benzamide Moiety : The target’s benzamide group shares similarities with compounds 6 , 8a–d (). IR spectra of these analogs show C=O stretching at ~1606–1719 cm⁻¹, consistent with the target’s expected carbonyl absorption .
- Sulfamoyl Group : The diethylsulfamoyl group introduces steric bulk and polarity. This contrasts with sulfonylphenyl groups in (e.g., compounds [7–9]), where sulfonyl stretches at ~1247–1255 cm⁻¹ align with the target’s S=O vibrations .
Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
